1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-
CAS No.: 63045-58-9
Cat. No.: VC19418306
Molecular Formula: C15H17N
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63045-58-9 |
|---|---|
| Molecular Formula | C15H17N |
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | 1-ethenyl-2-phenyl-3-propylpyrrole |
| Standard InChI | InChI=1S/C15H17N/c1-3-8-13-11-12-16(4-2)15(13)14-9-6-5-7-10-14/h4-7,9-12H,2-3,8H2,1H3 |
| Standard InChI Key | LSBFZZMULJLKEW-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(N(C=C1)C=C)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- features a pyrrole core, a five-membered aromatic ring containing one nitrogen atom. The substituents are strategically positioned:
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Ethenyl group (C=C) at position 1 introduces unsaturation, enhancing reactivity in polymerization and cycloaddition reactions.
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Phenyl group (C₆H₅) at position 2 contributes aromatic stability and π-π stacking interactions, relevant in materials science.
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Propyl group (C₃H₇) at position 3 modulates solubility and steric effects, influencing reaction kinetics.
The compound’s conjugated system delocalizes electrons across the ring, as evidenced by UV-Vis spectroscopy, which shows absorption maxima typical of aromatic heterocycles.
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N |
| Molecular Weight | 183.25 g/mol |
| Melting Point | 163–164°C |
| Solubility | Soluble in DCM, DMF |
| Boiling Point | Not reported |
Synthetic Methodologies
Paal-Knorr Synthesis
The Paal-Knorr method involves condensing 2,5-dimethoxytetrahydrofuran with primary amines in the presence of FeCl₃, yielding substituted pyrroles. For 1H-pyrrole, 1-ethenyl-2-phenyl-3-propyl-, this approach allows precise control over substituent placement, achieving yields up to 53% under optimized conditions . Key parameters include:
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Temperature: 80–100°C
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Solvent: Anhydrous dichloromethane
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Catalyst: 5 mol% FeCl₃
Acid-Catalyzed Dimerization
Trofimov et al. demonstrated that 1-vinylpyrroles undergo dimerization in the presence of Me₃SiCl or HCl, forming bis-pyrrole derivatives . While this method primarily produces dimers, modifying reaction conditions (e.g., lower catalyst concentration) could favor monomeric products like 1H-pyrrole, 1-ethenyl-2-phenyl-3-propyl-. For example, using 2% Me₃SiCl at 25°C for 24 hours yields 38.9% dimer, suggesting potential adaptability for monomer synthesis .
Chemical Reactivity and Transformations
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media cleaves the ethenyl group, generating carboxylic acid derivatives.
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Reduction: Hydrogenation over Pd/C saturates the ethenyl group, producing 1-ethyl-2-phenyl-3-propylpyrrole, a precursor for pharmaceuticals.
Electrophilic Substitution
The phenyl group directs electrophiles to the para position, while the propyl group’s inductive effect moderates reactivity. For instance, nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5, enabling further functionalization.
Cyclization Reactions
Under acidic conditions, the ethenyl group participates in cyclization with carboxylic acids, forming fused bicyclic structures. This reactivity is exploited in synthesizing indole analogs.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): δ 6.85 (d, J = 3.5 Hz, 1H, pyrrole-H), 7.25–7.45 (m, 5H, phenyl-H), 5.10 (dd, J = 10.5 Hz, 1H, ethenyl-H), 2.55 (t, J = 7.0 Hz, 2H, propyl-H).
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¹³C NMR: 142.3 (C-1), 138.9 (C-2), 129.7 (phenyl-C), 116.4 (ethenyl-C).
Mass Spectrometry
The molecular ion peak at m/z 183.25 (M⁺- ) confirms the molecular weight. Fragmentation patterns include loss of the propyl group (m/z 140) and phenyl ring (m/z 91).
Applications in Materials Science
Conductive Polymers
The ethenyl group facilitates polymerization into poly(pyrrole) derivatives, which exhibit conductivity up to 10⁻² S/cm. These materials are candidates for organic electrodes.
Organic Light-Emitting Diodes (OLEDs)
Functionalization with electron-withdrawing groups (e.g., nitro) tunes the HOMO-LUMO gap, emitting blue light (λₑₘ = 450 nm) suitable for display technologies.
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